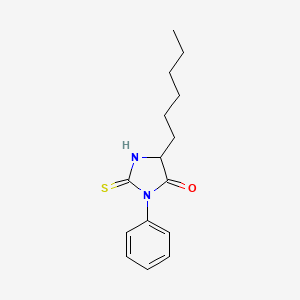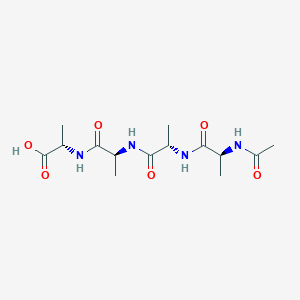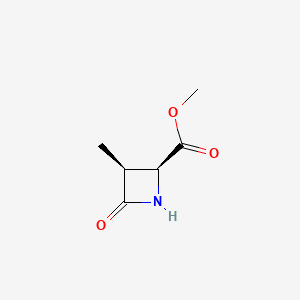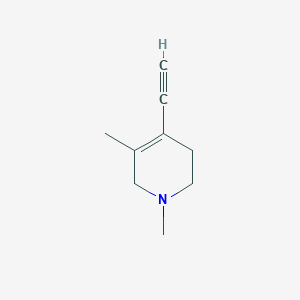
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is a heterocyclic compound characterized by a pyridine ring with ethynyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative followed by the introduction of an ethynyl group. Common reagents used in these reactions include alkyl halides and acetylene derivatives. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double or triple bonds within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,5-Dimethyl-3,4-dihydro-2H-pyridine: Similar structure but lacks the ethynyl group.
4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester: Similar structure but contains a pyran ring instead of a pyridine ring.
1-(4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone: Similar structure but contains a phenyl group and an ethanone group.
Uniqueness: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N |
|---|---|
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10(3)7-8(9)2/h1H,5-7H2,2-3H3 |
Clave InChI |
SNVGUVFYHPWJLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCN(C1)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)

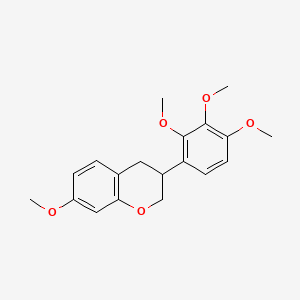

![N-Butanol,[1-14C]](/img/structure/B13811629.png)
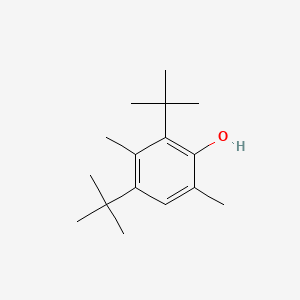

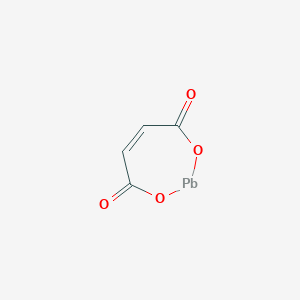

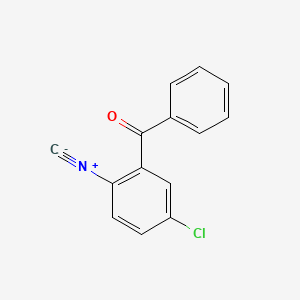
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
